4-(4-methoxyphenyl)-N-[2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)-N-[2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]piperazine-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperazine ring, a thiadiazole moiety, and a methoxyphenyl group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-N-[2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]piperazine-1-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Moiety: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an intermediate containing a leaving group.
Coupling with Methoxyphenyl Group: The final step involves coupling the methoxyphenyl group to the piperazine-thiadiazole intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, or halides in the presence of suitable bases or catalysts.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, 4-(4-methoxyphenyl)-N-[2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]piperazine-1-carboxamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent due to the presence of the thiadiazole and piperazine moieties.
Medicine
In medicine, this compound could be explored as a drug candidate. Its structure suggests potential interactions with various biological targets, making it a candidate for drug discovery and development.
Industry
Industrially, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N-[2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]piperazine-1-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiadiazole ring could interact with metal ions or other biomolecules, while the piperazine ring might enhance its binding affinity to certain targets.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile: This compound shares the methoxyphenyl group but differs in the core structure, which affects its chemical and biological properties.
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Another compound with a methoxyphenyl group, but with a different heterocyclic core.
Uniqueness
The uniqueness of 4-(4-methoxyphenyl)-N-[2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]piperazine-1-carboxamide lies in its combination of the piperazine, thiadiazole, and methoxyphenyl groups. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C16H20N6O3S |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N-[2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C16H20N6O3S/c1-25-13-4-2-12(3-5-13)21-6-8-22(9-7-21)16(24)17-10-14(23)19-15-20-18-11-26-15/h2-5,11H,6-10H2,1H3,(H,17,24)(H,19,20,23) |
InChI Key |
NIJGJWQEVUUCQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NCC(=O)NC3=NN=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.